Bienvenue dans la boutique en ligne BenchChem!

(R)-(-)-1-Methyl-3-phenylpropylamine

Chiral purity verification Enantiomeric identity confirmation Quality control specifications

(R)-(-)-1-Methyl-3-phenylpropylamine, also known as (R)-MPPA or (2R)-4-phenylbutan-2-amine, is a chiral primary amine of the phenylpropylamine class. With a molecular formula of C10H15N and a molecular weight of 149.23 g/mol, this compound exists as a colorless liquid with a density of 0.936 g/mL and a refractive index of 1.513–1.515 at 20°C.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 937-52-0
Cat. No. B1585657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-1-Methyl-3-phenylpropylamine
CAS937-52-0
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)N
InChIInChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m1/s1
InChIKeyWECUIGDEWBNQJJ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-1-Methyl-3-phenylpropylamine (CAS 937-52-0): Chiral Amine Building Block for Asymmetric Synthesis and Drug Development


(R)-(-)-1-Methyl-3-phenylpropylamine, also known as (R)-MPPA or (2R)-4-phenylbutan-2-amine, is a chiral primary amine of the phenylpropylamine class. With a molecular formula of C10H15N and a molecular weight of 149.23 g/mol, this compound exists as a colorless liquid with a density of 0.936 g/mL and a refractive index of 1.513–1.515 at 20°C . It features a benzylic chiral center with defined (R)-absolute configuration, making it an essential enantiopure intermediate in the asymmetric synthesis of pharmaceuticals, most notably the antihypertensive agent dilevalol, the (R,R)-stereoisomer of labetalol [1].

Why (R)-(-)-1-Methyl-3-phenylpropylamine Cannot Be Simply Replaced by the Racemate or (S)-Enantiomer


Chiral amines within the 1-methyl-3-phenylpropylamine class are not interchangeable because the stereochemical configuration at the chiral center dictates downstream molecular function. In the synthesis of dilevalol — where the target molecule requires two specific (R)-configured chiral centers — only the (R)-enantiomer of 1-methyl-3-phenylpropylamine provides the correct stereochemical match for one of those centers [1]. Using the (S)-enantiomer or the racemic mixture would yield the incorrect stereoisomer or an unresolvable mixture of diastereomers, fundamentally compromising pharmacological activity [2]. Furthermore, classical diastereomeric salt resolution methods preferentially crystallize the (S)-enantiomer, making procurement of enantiopure (R)-MPPA technically distinct and supply-constrained relative to its antipode [2].

Quantitative Differentiation Evidence for (R)-(-)-1-Methyl-3-phenylpropylamine vs. (S)-Enantiomer and Racemate


Optical Rotation Benchmark: (R)-MPPA at −11° vs. (S)-MPPA at +10° (Neat, 20°C)

The specific optical rotation serves as a definitive identity and purity marker that unambiguously distinguishes (R)-MPPA from its (S)-enantiomer. (R)-(-)-1-Methyl-3-phenylpropylamine exhibits a specific rotation of −11.00° (20°C, neat, 589 nm) , while the (S)-(+)-enantiomer (CAS 4187-57-9) shows +10.00° under identical conditions (20°C, neat) . This opposite-sign, non-identical-magnitude rotation provides an immediate, instrument-based quality gate to verify enantiomeric identity upon receipt.

Chiral purity verification Enantiomeric identity confirmation Quality control specifications

Synthetic Route Specificity: (R)-MPPA Is the Mandatory Chiral Precursor for Dilevalol; (S)-MPPA Is Synthetically Incompatible

The structure of dilevalol, defined as 5-[(R)-1-hydroxy-2-[(R)-(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide, contains two chiral centers both in the (R)-configuration [1]. The amine-derived chiral center must be (R)-configured to match the target stereochemistry. (R)-MPPA supplies this specific center pre-installed, enabling direct incorporation into dilevalol without stereochemical inversion or resolution [1]. The (S)-enantiomer would produce the (R,S)-diastereomer, which is a distinct compound lacking the β2-agonist activity characteristic of dilevalol. In the racemic drug labetalol, dilevalol constitutes only 25% of the mixture [2], underscoring the necessity of single-enantiomer (R)-MPPA for manufacturing the pure active isomer.

Asymmetric drug synthesis Chiral intermediate selection Dilevalol manufacturing

Resolution Difficulty Asymmetry: (R)-MPPA Requires More Complex Separation Processes Than (S)-MPPA

The patent literature explicitly documents that classical diastereomeric salt resolution methods using D-(-)-mandelic acid or L-tartaric acid preferentially crystallize the (S)-enantiomer salt, leaving (R)-MPPA in the mother liquor where it is significantly more difficult to purify [1]. Specifically, van Dijk et al. (Recl. Trav. Chim. Pays-Bas, 82, 189, 1963) obtained pure (S)-MPPA D-mandelate salt after several recrystallizations while only impure (R)-MPPA was recovered in low yield from the mother liquors [1]. Similarly, the Cervinka et al. procedure (Coll. Czech. Chem. Commun., 33, 3551, 1968) intended for (R)-MPPA actually yielded (S)-MPPA hydrogen tartrate upon repeated crystallization [1]. This resolution asymmetry means that (R)-MPPA is inherently scarcer and more expensive to produce than (S)-MPPA when using traditional resolution routes, a fact reflected in commercial pricing.

Chiral resolution economics Diastereomeric salt crystallization Enantiopure amine procurement

Enzymatic Synthesis Enantioselectivity: Engineered Amine Dehydrogenase Achieves >98% ee for (R)-MPPA

The triple mutant K66Q/S149G/N262C (TM_pheDH) of Rhodococcus phenylalanine dehydrogenase was engineered for asymmetric reductive amination of 4-phenyl-2-butanone, producing (R)-1-methyl-3-phenylpropylamine with >98% enantiomeric excess (ee) . This represents a significant achievement in direct enzymatic access to the (R)-enantiomer, as the wild-type enzyme does not accept this ketone substrate. In contrast, ω-transaminase-based approaches using the Vibrio fluvialis JS17 enzyme preferentially yield the (S)-enantiomer with >99% ee [1], highlighting that different enzyme systems are required for each enantiomer. The >98% ee benchmark for (R)-MPPA provides a validated quality target for procured material intended for pharmaceutical synthesis.

Biocatalytic amine synthesis Directed enzyme evolution Enantioselective reductive amination

Optimal Procurement and Application Scenarios for (R)-(-)-1-Methyl-3-phenylpropylamine Based on Evidence


Large-Scale Synthesis of Dilevalol and Structurally Related (R,R)-Configured β-Blockers

Procurement of enantiopure (R)-MPPA (minimum 98% purity, specific rotation −11° ± 1°) is the critical first step in manufacturing dilevalol and related (R,R)-stereoisomer drugs [1]. The (R)-configuration of MPPA directly translates into one of the two required chiral centers of dilevalol, eliminating the need for post-synthetic resolution and ensuring that the final product is the pharmacologically active (R,R)-isomer rather than an unresolvable mixture of diastereomers [1]. Given that dilevalol constitutes only 25% of racemic labetalol [2], starting from (R)-MPPA circumvents the substantial yield loss inherent in racemic synthesis approaches.

Synthesis of Chiral Low-Dimensional Perovskite Ferroelectrics Requiring Defined (R)-Configured Organic Cations

(R)-MPPA has been successfully employed as the organic cation component in hybrid organic-inorganic perovskites (HOIPs), specifically in the synthesis of [R-MPA]₂CdCl₄, which was characterized as the first zero-dimensional (0D) chiral ferroelectric material exhibiting distinct circular dichroism signals, second-harmonic generation isotropy, and high Curie temperature . The enantiopurity of (R)-MPPA is essential for these materials, as the chirality of the organic cation directly dictates the chiroptical and ferroelectric properties of the resulting HOIP. The (S)-enantiomer would produce the opposite-handed chiral material with inverted properties, making enantiopure (R)-MPPA indispensable for reproducible materials science research in this domain.

Continuous-Flow Enzyme-Catalyzed Manufacturing of Enantiopure (R)-Amines

The demonstrated ability of immobilized ω-transaminase systems to produce (R)-MPPA with 99% ee in flow-chemistry configurations [3] supports its role as a model substrate for developing continuous manufacturing processes of chiral amines. Although yields reported for (R)-MPPA (29% conversion) are lower than for other substrates like (R)-1-(4-methoxyphenyl)propan-2-amine (60% conversion) under identical conditions [3], the >99% ee achieved validates (R)-MPPA as a high-value target for process intensification studies. For industrial users, this evidence supports investment in flow biocatalysis platforms where enantiopure (R)-MPPA is the desired end-product, with the understanding that yield optimization remains an active area of research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(-)-1-Methyl-3-phenylpropylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.